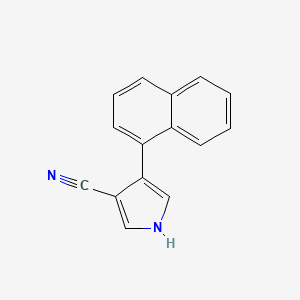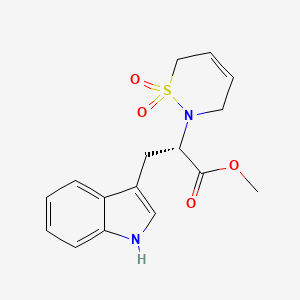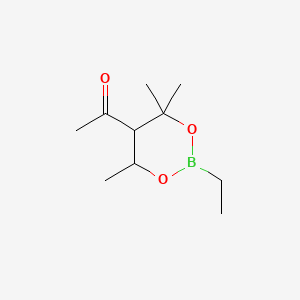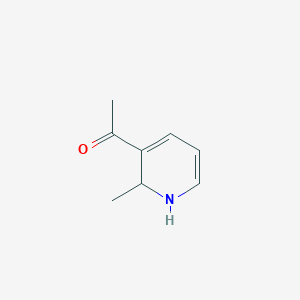
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile is an organic compound that belongs to the class of naphthoylpyrroles This compound is characterized by the presence of a naphthalene ring attached to a pyrrole ring, with a cyano group at the 3-position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile typically involves the reaction of 1-naphthaldehyde with pyrrole-3-carbonitrile under specific conditions. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoylpyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Naphthoylpyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrrole derivatives with hydrogenated naphthalene rings.
Substitution: Halogenated or nitro-substituted naphthoylpyrrole compounds.
Aplicaciones Científicas De Investigación
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile has garnered significant attention in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-(1-Naphthalenyl)-1h-pyrrole-3-carbonitrile can be compared with other similar compounds, such as naphthoylindoles and naphthoylpyrroles. These compounds share structural similarities but differ in their functional groups and specific chemical properties. For example:
Naphthoylindoles: Compounds like 1-(1-naphthoyl)-indole have a similar naphthalene ring but are attached to an indole ring instead of a pyrrole ring.
Naphthoylpyrroles: Other naphthoylpyrrole derivatives may have different substituents on the pyrrole ring, leading to variations in their chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of a naphthalene ring with a pyrrole ring and a cyano group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H10N2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-naphthalen-1-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-8-12-9-17-10-15(12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,9-10,17H |
Clave InChI |
BTLKIGJBZZCMHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CNC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)



![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)

![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)


